molecular formula C18H14FNO3S B11648406 methyl (5E)-1-(4-fluorophenyl)-2-methyl-4-oxo-5-(thiophen-2-ylmethylidene)-4,5-dihydro-1H-pyrrole-3-carboxylate

methyl (5E)-1-(4-fluorophenyl)-2-methyl-4-oxo-5-(thiophen-2-ylmethylidene)-4,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No.: B11648406
M. Wt: 343.4 g/mol
InChI Key: GWPVUQMLNPLTRX-XNTDXEJSSA-N
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Description

METHYL (5E)-1-(4-FLUOROPHENYL)-2-METHYL-4-OXO-5-[(THIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a fluorophenyl group, a thiophene ring, and a pyrrole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL (5E)-1-(4-FLUOROPHENYL)-2-METHYL-4-OXO-5-[(THIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of 4-fluorobenzaldehyde with thiophene-2-carbaldehyde in the presence of a base to form the intermediate compound. This intermediate is then subjected to cyclization and esterification reactions under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

METHYL (5E)-1-(4-FLUOROPHENYL)-2-METHYL-4-OXO-5-[(THIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorophenyl and thiophene rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.

Scientific Research Applications

METHYL (5E)-1-(4-FLUOROPHENYL)-2-METHYL-4-OXO-5-[(THIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of METHYL (5E)-1-(4-FLUOROPHENYL)-2-METHYL-4-OXO-5-[(THIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • METHYL (5E)-5-[(5-METHYL-2-THIENYL)METHYLENE]-2,5-DIHYDROFURAN-2-ONE
  • METHYL (5E)-5-[(5-METHYLTHIOPHEN-2-YL)METHYLIDENE]FURAN-2-ONE

Uniqueness

METHYL (5E)-1-(4-FLUOROPHENYL)-2-METHYL-4-OXO-5-[(THIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE is unique due to the presence of the fluorophenyl group, which can enhance its biological activity and chemical stability

Properties

Molecular Formula

C18H14FNO3S

Molecular Weight

343.4 g/mol

IUPAC Name

methyl (5E)-1-(4-fluorophenyl)-2-methyl-4-oxo-5-(thiophen-2-ylmethylidene)pyrrole-3-carboxylate

InChI

InChI=1S/C18H14FNO3S/c1-11-16(18(22)23-2)17(21)15(10-14-4-3-9-24-14)20(11)13-7-5-12(19)6-8-13/h3-10H,1-2H3/b15-10+

InChI Key

GWPVUQMLNPLTRX-XNTDXEJSSA-N

Isomeric SMILES

CC1=C(C(=O)/C(=C\C2=CC=CS2)/N1C3=CC=C(C=C3)F)C(=O)OC

Canonical SMILES

CC1=C(C(=O)C(=CC2=CC=CS2)N1C3=CC=C(C=C3)F)C(=O)OC

Origin of Product

United States

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